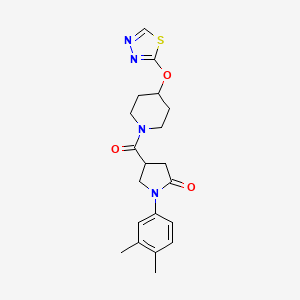
4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
This compound is part of a broader class of chemicals that includes azetidine, pyrrolidine, and piperidine derivatives, which have shown potential in pharmaceutical applications. For instance, certain derivatives are explored for their utility as alpha-subtype selective 5-HT-1D receptor agonists, offering a promising avenue for migraine treatment with reduced side effects. This reflects the compound's relevance in drug discovery and development processes, focusing on enhancing therapeutic efficacy and minimizing adverse effects (Habernickel, 2001).
Antimicrobial and Antifungal Activities
Research has highlighted the synthesis of novel derivatives involving thiadiazole structures for evaluating antimicrobial and antifungal activities. Compounds synthesized from similar structures have demonstrated significant bioactivity against various microbial strains, indicating the potential of such compounds in developing new antimicrobial agents. This underscores the compound's utility in addressing the growing concern of antimicrobial resistance and the need for new therapeutic options (Syed, Ramappa, & Alegaon, 2013).
Anticancer Research
The compound's structural class has been investigated for anticancer properties, with studies focusing on synthesizing new derivatives and evaluating their efficacy against cancer cell lines. This research area is critical due to the ongoing demand for more effective and less toxic cancer therapies. The exploration of thiadiazole derivatives, in particular, shows promise in contributing to the development of novel anticancer agents, highlighting the compound's potential role in cancer treatment (El-Masry et al., 2022).
Molecular Docking and Cytotoxicity Studies
Advanced studies involving molecular docking have been conducted to understand the interaction between thiadiazole derivatives and biological targets, providing insights into their mechanism of action at the molecular level. This research is pivotal for designing drugs with high specificity and efficacy. Moreover, cytotoxicity evaluations of these compounds against various cancer cell lines offer valuable data for assessing their therapeutic potential and safety profile (Abouzied et al., 2022).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-3-4-16(9-14(13)2)24-11-15(10-18(24)25)19(26)23-7-5-17(6-8-23)27-20-22-21-12-28-20/h3-4,9,12,15,17H,5-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSOJMSBDJGAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NN=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
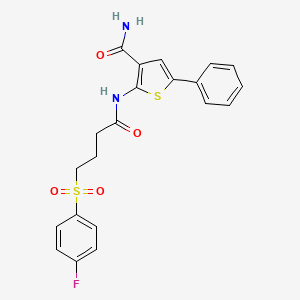
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
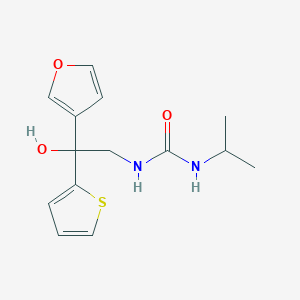
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
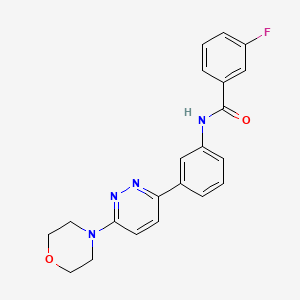
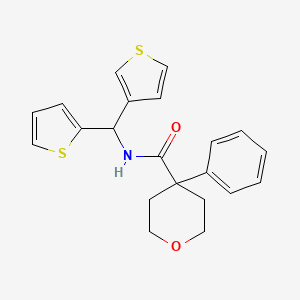
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
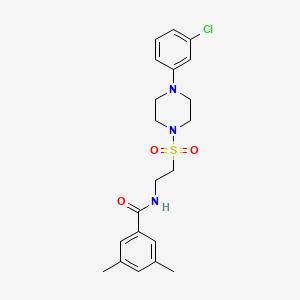
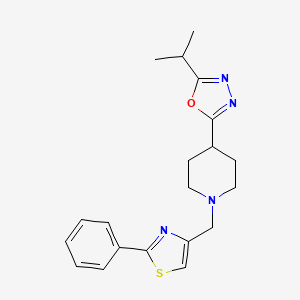
![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)